An In-depth Technical Guide to Basic Blue 8 (Victoria Blue 4R)
An In-depth Technical Guide to Basic Blue 8 (Victoria Blue 4R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Blue 8, also known by its Colour Index name C.I. 42563 and common name Victoria Blue 4R, is a synthetic cationic dye belonging to the triarylmethane class.[1][2] Its unique chemical structure allows it to be utilized in various scientific applications, ranging from traditional histological staining to advanced analytical chemistry techniques.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of Basic Blue 8 (CAS No. 2185-87-7), presenting the information in a manner accessible and useful to researchers and professionals in the fields of chemistry, biology, and drug development.
Chemical Structure and Properties
Basic Blue 8 is an iminium salt composed of a central carbon atom bonded to three aryl groups, which are responsible for its chromophoric properties.[1][4] The positive charge on the molecule facilitates its interaction with negatively charged substrates.[2]
Chemical Structure:
-
IUPAC Name: [4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-methyl-phenylazanium chloride[4]
-
Molecular Formula: C₃₄H₃₄ClN₃
-
CAS Number: 2185-87-7
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Dark blue to bluish-violet powder | [2] |
| Molecular Weight | 520.11 g/mol | |
| Melting Point | No data available | [3][5] |
| Boiling Point | No data available | [3][5] |
| Density | No data available | [3][5] |
| Vapor Pressure | No data available | [3][5] |
Solubility and Spectral Properties
| Property | Value | Source(s) |
| Solubility in Water | 3.23% | [7] |
| Solubility in Ethanol | 3.23% | [7] |
| Absorption Maxima (λmax) | 593.5 nm, 538.5 nm | [7] |
Experimental Protocols
Synthesis of Basic Blue 8
The synthesis of Basic Blue 8 is achieved through the reaction of N-methyl-N-phenylnaphthalen-1-amine with 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine. While a detailed, step-by-step industrial synthesis protocol is not publicly available, the general chemical transformation is understood.
General Manufacturing Method: The core of the synthesis involves the condensation reaction between the two key precursors, N-methyl-N-phenylnaphthalen-1-amine and the dichlorinated derivative of a triphenylmethane precursor. This reaction forms the final triarylmethane structure of the dye.
Elastic Fiber Staining (Victoria Blue Method)
Victoria Blue is utilized in histology for the selective staining of elastic fibers in tissue sections.[1][8] The underlying principle is thought to involve the formation of hydrogen bonds between the phenolic group of resorcinol in the staining solution and the elastic fibers, resulting in a distinct blue-black coloration.[1][8]
Detailed Protocol:
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in xylene.
-
Hydrate the sections through a graded series of alcohols to water.
-
Wash once with distilled water.[8]
-
-
Oxidation:
-
Immerse slides in potassium permanganate solution for 5 minutes.
-
Rinse with water.[8]
-
-
Bleaching:
-
Place slides in oxalic acid solution for 2-3 minutes, or until the sections are colorless.
-
Rinse thoroughly with water.[8]
-
-
Staining:
-
Briefly rinse in 95% ethanol.
-
Stain in the Victoria Blue-resorcinol elastin stain for 8-24 hours in a sealed container to prevent evaporation.[8]
-
-
Differentiation:
-
Differentiate the sections in 95% ethanol or 1% hydrochloric acid in alcohol, monitoring the process microscopically until the desired staining intensity is achieved.[8]
-
-
Washing:
-
Rinse thoroughly in water for 3-5 minutes.[8]
-
-
Counterstaining:
-
Counterstain with Van Gieson's stain for 1 minute. Do not wash with water after this step.[8]
-
-
Dehydration and Mounting:
-
Quickly differentiate in 95% ethanol for a few seconds.
-
Dehydrate through absolute alcohol and clear in xylene.
-
Mount with a suitable mounting medium.[8]
-
Expected Results:
Application in Surface-Enhanced Raman Scattering (SERS)
Basic Blue 8 (as Victoria Blue 4R) has been employed as a molecular probe in Surface-Enhanced Raman Scattering (SERS) for the sensitive detection of biomolecules, such as chondroitin sulfate.[9] The principle of this application relies on the interaction between the target analyte and Victoria Blue 4R, which leads to a quantifiable change in the SERS signal of the dye when it is in proximity to a plasmonic nanoparticle substrate (e.g., gold or silver).[9]
General Principle of SERS-based Detection:
-
SERS Substrate and Probe: A stable colloidal solution of metallic nanoparticles (e.g., gold nanosol) serves as the SERS-active substrate. Victoria Blue 4R is used as the Raman reporter molecule (molecular probe).
-
Analyte Interaction: In the presence of the target analyte (e.g., chondroitin sulfate), it forms complexes with the Victoria Blue 4R molecules.[9]
-
Signal Modulation: This complex formation alters the interaction of the Victoria Blue 4R with the nanoparticle surface, leading to a decrease in the intensity of the characteristic SERS peaks of the dye.[9]
-
Quantification: The change in SERS intensity is proportional to the concentration of the analyte, allowing for quantitative analysis with high sensitivity.[9]
Biological Interaction Mechanism
A specific signaling pathway for Basic Blue 8 has not been elucidated in the current scientific literature. Its biological activity, particularly in the context of staining, is primarily attributed to its cationic nature and molecular structure.[2] The positively charged iminium group facilitates electrostatic interactions with negatively charged biological macromolecules such as nucleic acids (DNA and RNA) and acidic glycosaminoglycans.[2][10] This binding is the fundamental mechanism behind its utility as a histological stain for these cellular components.[10]
Conclusion
Basic Blue 8 (Victoria Blue 4R) is a versatile triarylmethane dye with established applications in histology and emerging uses in modern analytical techniques like SERS. While there are gaps in the publicly available data regarding some of its fundamental physicochemical properties, its synthesis and primary applications are well-understood. For researchers, scientists, and drug development professionals, Basic Blue 8 offers potential as a reliable staining agent and a sensitive molecular probe. Further research into its biological interactions beyond general electrostatic binding could unveil new applications for this classic dye.
References
- 1. pscientifics.com [pscientifics.com]
- 2. medkoo.com [medkoo.com]
- 3. victoria blue 4R|2185-87-7 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Basic Blue 8 | C34H34ClN3 | CID 160620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rowleybio.com [rowleybio.com]
- 7. stainsfile.com [stainsfile.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. A sensitive surface-enhanced Raman scattering method for chondroitin sulfate with Victoria blue 4R molecular probes in nanogold sol substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Victoria blue: staining properties in orthology and pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]
